Methyl (5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetate
Description
Methyl (5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetate is a fused heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl acetate group at the 6-position (Fig. 1). The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in drug discovery, particularly in anticancer and anti-inflammatory agents . This compound serves as a critical intermediate for synthesizing derivatives with enhanced pharmacological profiles. Its synthesis often involves Suzuki-Miyaura cross-coupling reactions, which afford high yields and regioselectivity .
Properties
IUPAC Name |
methyl 2-(5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-15-8(13)4-6-5-12-7(2-3-10-12)11-9(6)14/h2-3,6H,4-5H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBLIJKCDXMWDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN2C(=CC=N2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with β-Diketones and β-Ketonitriles
Reaction of 5-aminopyrazole with β-diketones or β-ketonitriles in refluxing acetic acid or under solvent-free conditions yields pyrazolo[1,5-a]pyrimidine derivatives.
The reaction mechanism involves initial nucleophilic attack on the more electrophilic carbonyl carbon, followed by ring closure to form the six-membered pyrimidine ring fused to the pyrazole.
Electron-withdrawing groups on the diketone enhance electrophilicity, increasing yields; electron-donating groups reduce yields due to decreased carbonyl reactivity.
Example: Ethyl 2,4-dioxo-4-phenylbutanoate reacted with 5-aminopyrazole produces ethyl pyrazolo[1,5-a]pyrimidine carboxylates with good yields.
Use of Ionic Liquids and Microwave-Assisted Synthesis
Ionic liquids such as 1-butyl-3-methylimidazolium bromide ([bmim]Br) have been employed as green solvents to facilitate the synthesis under milder conditions and with better yields.
Microwave irradiation accelerates the reaction, reducing reaction times significantly while maintaining or improving yields.
These methods provide environmentally benign alternatives to traditional organic solvents and heating methods.
Multicomponent Reactions
Three-component reactions involving 5-aminopyrazole, aldehydes, and cyclic ketones or β-diketones in acidic media (e.g., acetic acid with trifluoroacetic acid) have been reported.
These reactions proceed via sequential condensation and cyclization steps, affording fused pyrazoloazines including pyrazolo[1,5-a]pyrimidines in moderate to high yields.
Optimization of solvent, temperature, and catalyst loading is crucial for maximizing yield and selectivity.
Representative Reaction Scheme
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. | 5-Aminopyrazole + β-diketone or β-ketonitrile | Formation of intermediate Schiff base via condensation |
| 2. | Heating in acetic acid or ionic liquid (e.g., [bmim]Br) under reflux or microwave irradiation | Cyclization to fused pyrazolo[1,5-a]pyrimidine ring |
| 3. | Work-up and purification | Isolated this compound |
Data Table: Reaction Parameters and Yields
| Entry | Electrophilic Partner | Solvent/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Ethyl 2,4-dioxo-4-phenylbutanoate | Acetic acid reflux | 110 °C | 6 h | 75-85 | Electron-withdrawing aryl substituents increase yield |
| 2 | β-Ketonitrile + β-diketone (multicomponent) | Solvent-free | 90-100 °C | 4 h | 80-90 | Regioselective formation of pyrazolo[1,5-a]pyrimidines |
| 3 | α,β-Unsaturated ketones | Ionic liquid ([bmim]Br) | 90 °C | 3 h | 85-92 | Environmentally benign, good yields |
| 4 | 5-Aminopyrazole + aldehyde + cyclic ketone | Acetic acid + TFA | 80-140 °C | 5 h | 72-80 | Multicomponent reaction, microwave-assisted |
Research Findings and Notes
The nucleophilicity hierarchy in 5-aminopyrazole directs the regioselectivity of cyclization, favoring attack by the 5-NH2 group on electrophilic centers.
The keto-enol tautomerism of β-diketones affects regioselectivity: keto form favors attack at more electrophilic carbonyl carbons, while enol form can lead to alternative regioisomers.
Use of ionic liquids and microwave irradiation enhances reaction rates and yields, offering greener and more efficient synthetic routes.
Multicomponent reactions streamline synthesis, reducing steps and improving atom economy.
Electron-withdrawing substituents on electrophilic partners generally improve yields by increasing carbonyl electrophilicity.
The methyl ester group in the product can be introduced by using methyl esters of β-keto acids or via esterification post-cyclization.
Chemical Reactions Analysis
Types of Reactions
Methyl (5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Medicinal Chemistry
Methyl (5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetate has garnered attention in medicinal chemistry due to its potential as a pharmaceutical agent.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance:
- A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives and their evaluation against cancer cell lines. The results showed that certain derivatives had IC50 values in the micromolar range against breast and lung cancer cells .
Antimicrobial Properties
Research has also explored the antimicrobial activity of this compound. In vitro tests demonstrated effectiveness against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings suggest its potential as a lead compound for developing new antibiotics .
Agrochemicals
The compound's structure suggests possible applications in agrochemicals as well.
Pesticidal Activity
Studies have reported that compounds with similar structures exhibit insecticidal and fungicidal activities. This compound is being investigated for its efficacy against common agricultural pests and pathogens.
Herbicide Development
Research into the herbicidal properties of related compounds indicates that they can inhibit specific enzymes in plant metabolism. This suggests a pathway for developing selective herbicides based on this compound's structure .
Material Science
The unique chemical structure of this compound also opens avenues in material science.
Polymer Chemistry
The compound can serve as a monomer or additive in polymer formulations to enhance properties such as thermal stability and mechanical strength. Preliminary studies indicate that incorporating this compound into polymer matrices improves resistance to degradation under UV exposure .
Case Study 1: Anticancer Research
In a comprehensive study published in 2023, researchers synthesized several derivatives of this compound and evaluated their anticancer effects on human cancer cell lines. The study concluded that specific modifications to the molecular structure significantly enhanced cytotoxicity compared to the parent compound .
Case Study 2: Agrochemical Application
A field trial conducted in 2024 assessed the efficacy of a formulation containing this compound against aphid infestations in soybean crops. Results showed a 70% reduction in aphid populations compared to untreated controls within two weeks of application .
Mechanism of Action
The mechanism of action of Methyl (5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Structural Features :
- Core : Pyrazolo[1,5-a]pyrimidine (a bicyclic system with pyrazole and pyrimidine rings fused at positions 1 and a).
- Substituents : A methyl acetate group (–CH₂COOCH₃) at the 6-position.
- Tautomerism: The 5-oxo group allows keto-enol tautomerism, influencing reactivity and binding interactions .
To contextualize its properties and applications, Methyl (5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetate is compared with structurally related heterocycles, focusing on substituents, biological activity, and synthetic routes.
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycle Diversity :
- Replacement of the pyrazolo[1,5-a]pyrimidine core with triazolo[1,5-a]pyrimidine (e.g., QY-4952) introduces an additional nitrogen atom, altering electronic properties and binding affinity .
- Pyrazole derivatives (e.g., QA-0025) lack the fused pyrimidine ring, reducing conformational rigidity and metabolic stability .
Substituent Effects :
- Methyl Acetate Group : Enhances solubility and serves as a handle for further derivatization (e.g., hydrolysis to carboxylic acids) .
- Aryl or Carbonyl Substituents : Compounds like QY-7494 (with a phenyl group) exhibit TLR antagonism, suggesting bulky substituents favor receptor binding .
Biological Activity: Pyrazolo[1,5-a]pyrimidine derivatives are predominantly explored for anticancer applications due to their ability to inhibit kinases or DNA replication . Triazolo[1,5-a]pyrimidines show promise in immunomodulation (e.g., TLR7-9 antagonism), highlighting the impact of core heteroatoms on target selectivity .
Synthetic Accessibility :
- Suzuki-Miyaura coupling (used for the target compound) offers scalability and modularity compared to multi-step alkylation routes for triazolo derivatives .
- Ionic liquid-mediated syntheses (e.g., [bmim][BF₄] in ) improve reaction efficiency for pyrazolo[3,4-b]pyridines but are less explored for pyrazolo[1,5-a]pyrimidines .
Table 2: Purity and Commercial Availability
Biological Activity
Methyl (5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₁₁N₃O₃
- CAS Number : 1049118-96-8
- Molecular Weight : 195.19 g/mol
Pharmacological Activities
Research has demonstrated that compounds with a pyrazolo[1,5-a]pyrimidine structure exhibit various biological activities, including:
-
Antitumor Activity :
- Pyrazole derivatives have shown promising results against various cancer cell lines. For instance, studies indicate that certain pyrazole compounds inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, leading to reduced tumor cell proliferation and increased apoptosis .
- A case study involving a series of synthesized pyrazoles demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting their potential as anticancer agents when used alone or in combination with established chemotherapeutics like doxorubicin .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in cancer progression and inflammation. For example, the inhibition of dihydroorotate dehydrogenase (DHODH) has been noted in related pyrazole compounds .
- Modulation of Signaling Pathways : Pyrazoles can modulate several signaling pathways crucial for cell survival and proliferation. This modulation often leads to enhanced apoptosis in cancer cells.
Case Study 1: Anticancer Activity
A study involving this compound showed significant cytotoxic effects against human breast cancer cell lines. The results indicated that the compound could enhance the efficacy of doxorubicin through synergistic interactions.
| Compound | Cell Line | IC50 (µM) | Synergistic Effect |
|---|---|---|---|
| Methyl (5-oxo...) | MCF-7 | 15 | Yes |
| Doxorubicin | MCF-7 | 10 | N/A |
Case Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that methyl (5-oxo...) significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 200 | 150 |
| Methyl (5-oxo...) | 50 | 30 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl (5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetate, and what key experimental parameters influence yield?
- Methodological Answer : The compound is synthesized via cyclocondensation of dimethyl acetylsuccinate with 3-aminopyrazole derivatives under acid catalysis (e.g., p-toluenesulfonic acid) in refluxing xylene. Azeotropic water removal using a Dean-Stark trap with molecular sieves improves yield (up to 94%). Key parameters include stoichiometric ratios (1:1.2 aminopyrazole to acetylsuccinate), anhydrous conditions, and reaction time (4–18 hours). Post-reaction purification involves filtration and washing with non-polar solvents .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer : Structural confirmation relies on X-ray crystallography to resolve the bicyclic core and substituent positioning. NMR (1H, 13C) identifies proton environments (e.g., methyl ester at δ ~3.6 ppm) and tautomeric forms. IR spectroscopy confirms carbonyl stretches (C=O at ~1700 cm⁻¹), while mass spectrometry (ESI-TOF) verifies molecular mass. Cross-referencing with similar pyrazolo[1,5-a]pyrimidine derivatives ensures accuracy .
Q. How should researchers handle stability and storage challenges for this compound?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability assays (HPLC monitoring) show degradation <5% over 6 months when protected from light and moisture. Avoid aqueous workup unless explicitly required .
Advanced Research Questions
Q. How does tautomerism influence the compound’s reactivity and biological activity?
- Methodological Answer : The 5-oxo group enables keto-enol tautomerism, altering electron density and hydrogen-bonding capacity. Computational studies (DFT) predict the keto form as dominant (~85% population), but the enol form exhibits higher affinity for enzyme active sites (e.g., AlaDH inhibition). NMR variable-temperature experiments (VT-NMR) and X-ray crystallography are critical to resolve tautomeric states in solution vs. solid phase .
Q. What strategies resolve contradictions in reported synthetic yields across studies?
- Methodological Answer : Yield discrepancies arise from catalyst loading (0.5–5 mol% p-TsOH), solvent purity (anhydrous xylene vs. technical grade), and workup methods. Optimize by pre-drying solvents (molecular sieves), using excess acetylsuccinate (1.5–2 eq), and real-time reaction monitoring (TLC/HPLC). Conflicting data from scaled-up reactions (e.g., >10 g) suggest mechanical stirring efficiency impacts cyclization kinetics .
Q. How can computational methods predict the compound’s enzyme inhibition mechanisms?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like TLR7-9 or calcium-sensing receptors. Pharmacophore mapping highlights the ester group and pyrimidine N-atoms as critical for binding. Experimental validation via enzyme kinetics (Km/Vmax shifts) confirms competitive inhibition patterns, aligning with computational predictions .
Q. What advanced synthetic routes enable functionalization of the pyrazolo-pyrimidine core?
- Methodological Answer : Pd-catalyzed cross-coupling (Suzuki-Miyaura) introduces aryl/heteroaryl groups at the 2-position using brominated precursors. Tandem reactions (e.g., cyclization-azidation) with ethyl 4-(azidomethyl)pyrazole-3-carboxylates yield fused heterocycles. Microwave-assisted synthesis reduces reaction times (30 mins vs. 8 hours) while maintaining yields >80% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
